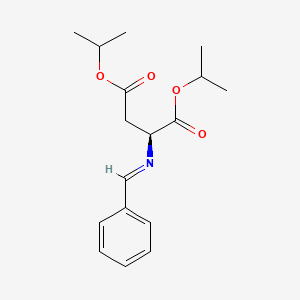
Dipropan-2-yl (E)-N-benzylidene-L-aspartate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipropan-2-yl (E)-N-benzylidene-L-aspartate is an organic compound that belongs to the class of aspartate derivatives This compound is characterized by the presence of a benzylidene group attached to the nitrogen atom of the aspartate moiety, and two propan-2-yl groups attached to the oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dipropan-2-yl (E)-N-benzylidene-L-aspartate typically involves the following steps:
Formation of Benzylidene Aspartate: The initial step involves the condensation of benzaldehyde with L-aspartic acid in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. This reaction forms the benzylidene derivative of L-aspartic acid.
Esterification: The benzylidene-L-aspartate is then esterified with propan-2-ol in the presence of a strong acid catalyst, such as sulfuric acid, to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction rates. The use of automated systems for temperature and pressure control is crucial to maintain optimal reaction conditions and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Dipropan-2-yl (E)-N-benzylidene-L-aspartate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene group, where nucleophiles such as hydroxide ions can replace the benzylidene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Hydroxyl derivatives.
Wissenschaftliche Forschungsanwendungen
Dipropan-2-yl (E)-N-benzylidene-L-aspartate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Dipropan-2-yl (E)-N-benzylidene-L-aspartate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylidene group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The propan-2-yl groups enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dipropan-2-yl (E)-N-benzylidene-L-glutamate: Similar structure but with a glutamate moiety instead of aspartate.
Dipropan-2-yl (E)-N-benzylidene-L-alanine: Contains an alanine moiety instead of aspartate.
Uniqueness
Dipropan-2-yl (E)-N-benzylidene-L-aspartate is unique due to its specific combination of benzylidene and aspartate moieties, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
917955-78-3 |
|---|---|
Molekularformel |
C17H23NO4 |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
dipropan-2-yl (2S)-2-(benzylideneamino)butanedioate |
InChI |
InChI=1S/C17H23NO4/c1-12(2)21-16(19)10-15(17(20)22-13(3)4)18-11-14-8-6-5-7-9-14/h5-9,11-13,15H,10H2,1-4H3/t15-/m0/s1 |
InChI-Schlüssel |
BAEZUFIUDRXILC-HNNXBMFYSA-N |
Isomerische SMILES |
CC(C)OC(=O)C[C@@H](C(=O)OC(C)C)N=CC1=CC=CC=C1 |
Kanonische SMILES |
CC(C)OC(=O)CC(C(=O)OC(C)C)N=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


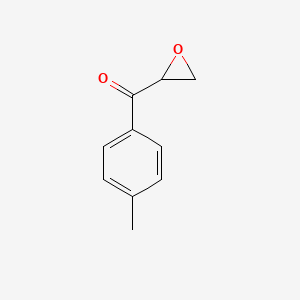
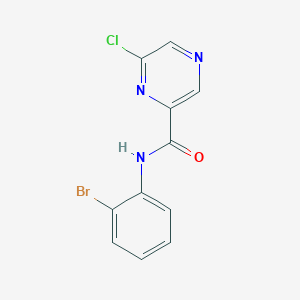
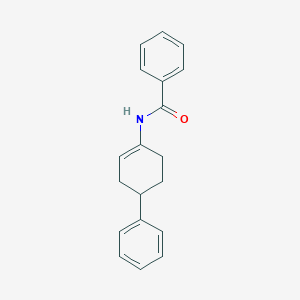

![3-Ethenyl-4-[(propan-2-yl)oxy]-N,N-dipropylbenzene-1-sulfonamide](/img/structure/B15171103.png)
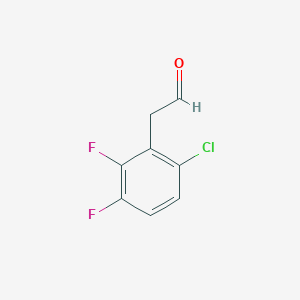
![N-Cyclohexyl-4-[2-ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B15171113.png)
![Ethyl 4-{[2-(2-methylphenoxy)hexyl]oxy}benzoate](/img/structure/B15171117.png)
![4-(4-Methoxyphenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B15171119.png)

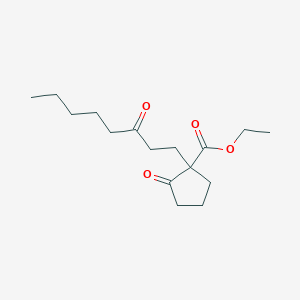
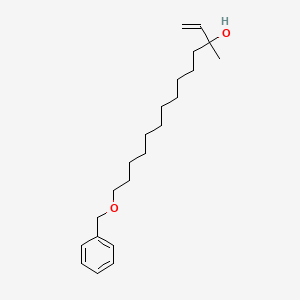
![3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171141.png)
![6-Bromo-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B15171149.png)
